molecular formula C11H8N2O B1273683 3-benzo[b]furan-2-yl-1H-pyrazole CAS No. 666728-39-8

3-benzo[b]furan-2-yl-1H-pyrazole

Cat. No. B1273683
M. Wt: 184.19 g/mol
InChI Key: AACMKKWADJBYOE-UHFFFAOYSA-N
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Description

The compound 3-benzo[b]furan-2-yl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring fused with a benzo[b]furan moiety. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The benzo[b]furan component is a common structural motif in natural products and pharmaceuticals, while the pyrazole ring is known for its diverse biological activities.

Synthesis Analysis

The synthesis of related benzo[b]furan derivatives has been reported in various studies. For instance, the synthesis of benzo[b]furan compounds is often achieved through reactions involving furan rings as key intermediates. In one study, 6-methoxybenzo[b]furan-3(2H)-one was reacted with 2-aryl-1,1-dicyanoethylenes to afford substituted dibenzo[b,d]furans . Another approach involved the reaction of a thiazolo[3,2-a]benzimidazole moiety with different nucleophiles to yield benzo[b]furan derivatives . Although these methods do not directly describe the synthesis of 3-benzo[b]furan-2-yl-1H-pyrazole, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-benzo[b]furan-2-yl-1H-pyrazole has been elucidated using various spectroscopic techniques. For example, the crystal structure of a naphtho[2,1-b]furan-2-carbohydrazide derivative with a pyrazole moiety was determined, revealing the planarity of the pyrazole ring and its dihedral angles with adjacent rings . This information is valuable for understanding the conformational preferences of the 3-benzo[b]furan-2-yl-1H-pyrazole molecule.

Chemical Reactions Analysis

The reactivity of benzo[b]furan and pyrazole derivatives can be inferred from reported chemical reactions. Benzo[b]furan derivatives have been shown to undergo various reactions, such as condensation with dicyanoethylenes and transformations involving furan ring opening . Pyrazole derivatives have been synthesized through reactions with anilines and other nucleophiles . These reactions highlight the versatility of the benzo[b]furan and pyrazole moieties in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]furan and pyrazole derivatives are influenced by their molecular structures. The planarity of the pyrazole ring and its dihedral angles with adjacent rings can affect the molecule's electronic properties and intermolecular interactions . The presence of substituents on the benzo[b]furan and pyrazole rings can also impact the compound's solubility, stability, and reactivity. While specific data on 3-benzo[b]furan-2-yl-1H-pyrazole is not provided, studies on similar compounds offer valuable insights into its likely properties.

Scientific Research Applications

Synthesis of Novel Derivatives and Heterocyclic Compounds

3-benzo[b]furan-2-yl-1H-pyrazole serves as a precursor for the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of novel derivatives like pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and benzo[4,5]imidazo-[l,2-a]pyrimidines, showcasing its versatility as a building block in organic chemistry (Mostafa & Nada, 2015).

Formation of Molecular Dimers

Research has also explored the formation of molecular dimers using derivatives of 3-benzo[b]furan-2-yl-1H-pyrazole. These dimers are formed through intermolecular hydrogen bonds, which are crucial for the development of new materials and pharmaceuticals (Zheng, Wang, & Fan, 2010).

Antimicrobial and Anticancer Activities

Compounds synthesized from 3-benzo[b]furan-2-yl-1H-pyrazole have shown potential in antimicrobial and anticancer applications. Studies have identified certain derivatives that exhibit significant activity against bacteria, fungi, and cancer cell lines (Zaki, Al-Gendey, & Abdelhamid, 2018).

Environmental Monitoring and Live Cell Imaging

Derivatives of 3-benzo[b]furan-2-yl-1H-pyrazole have been developed for environmental monitoring and live cell imaging, particularly for detecting nickel ions. These applications are significant for environmental safety and biological research (Subashini, Shankar, Arasakumar, & Mohan, 2017).

Crystal Structure Analysis

The crystal structures of compounds derived from 3-benzo[b]furan-2-yl-1H-pyrazole provide insights into their molecular geometry, which is essential for understanding their chemical behavior and potential applications in material science (Goh, Fun, Nithinchandra, Kalluraya, & Rai, 2010).

Safety And Hazards

Specific safety and hazard information for 3-benzo[b]furan-2-yl-1H-pyrazole was not found in the search results. For detailed safety data, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Pyrazole derivatives, including 3-benzo[b]furan-2-yl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in these fields .

properties

IUPAC Name

5-(1-benzofuran-2-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACMKKWADJBYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384453
Record name 3-benzo[b]furan-2-yl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-benzo[b]furan-2-yl-1H-pyrazole

CAS RN

666728-39-8
Record name 3-benzo[b]furan-2-yl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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